1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride
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Overview
Description
1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride is a heterocyclic compound that features a diazoloimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst and solvent . The reaction conditions often include heating and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with similar structural features.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Thiazole: Another heterocyclic compound with sulfur in the ring structure.
Uniqueness
1-{1H-[1,3]diazolo[1,2-a]imidazol-2-yl}methanamine dihydrochloride is unique due to its diazoloimidazole core, which imparts distinct chemical and biological properties
Properties
CAS No. |
2680534-64-7 |
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Molecular Formula |
C6H10Cl2N4 |
Molecular Weight |
209.07 g/mol |
IUPAC Name |
7H-imidazo[1,2-a]imidazol-6-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H8N4.2ClH/c7-3-5-4-10-2-1-8-6(10)9-5;;/h1-2,4H,3,7H2,(H,8,9);2*1H |
InChI Key |
XBCKECLBCDVYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(NC2=N1)CN.Cl.Cl |
Purity |
93 |
Origin of Product |
United States |
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